

synthesis and characterization of 5-bromo-7-methyl-1H-indazole

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Compound of Interest

Compound Name: **5-bromo-7-methyl-1H-indazole**

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An In-depth Technical Guide to the Synthesis and Characterization of **5-Bromo-7-Methyl-1H-Indazole**

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **5-bromo-7-methyl-1H-indazole** (CAS No: 156454-43-2). This molecule is a valuable heterocyclic building block in medicinal chemistry, recognized as a key intermediate in the development of novel therapeutic agents, particularly in oncology.^{[1][2]} This document details a robust and logical synthetic pathway, provides step-by-step experimental protocols, and outlines the analytical techniques required for structural verification and purity assessment. The content is designed for researchers, chemists, and drug development professionals engaged in organic synthesis and pharmaceutical research.

Introduction and Strategic Importance

5-Bromo-7-methyl-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.^[3] The specific substitution pattern of this molecule—a bromine atom at the C5 position and a methyl group at the C7 position—offers significant strategic advantages for medicinal chemists.

- The Bromine Handle: The bromine atom at the C5 position serves as a versatile synthetic handle. It is ideally positioned for post-synthesis modification via a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of diverse functional groups to explore the structure-activity relationship (SAR) of derivative compounds.
- The Methyl Group: The methyl group at C7 provides steric and electronic influence, which can modulate the binding affinity and metabolic stability of drug candidates.
- Pharmaceutical Relevance: This compound is a known key intermediate in the synthesis of potent therapeutics, including targeted anti-cancer agents like Trametinib, a MEK inhibitor.^[4] Its stable and reactive nature makes it an ideal starting point for the development of new chemical entities.^{[1][2]}

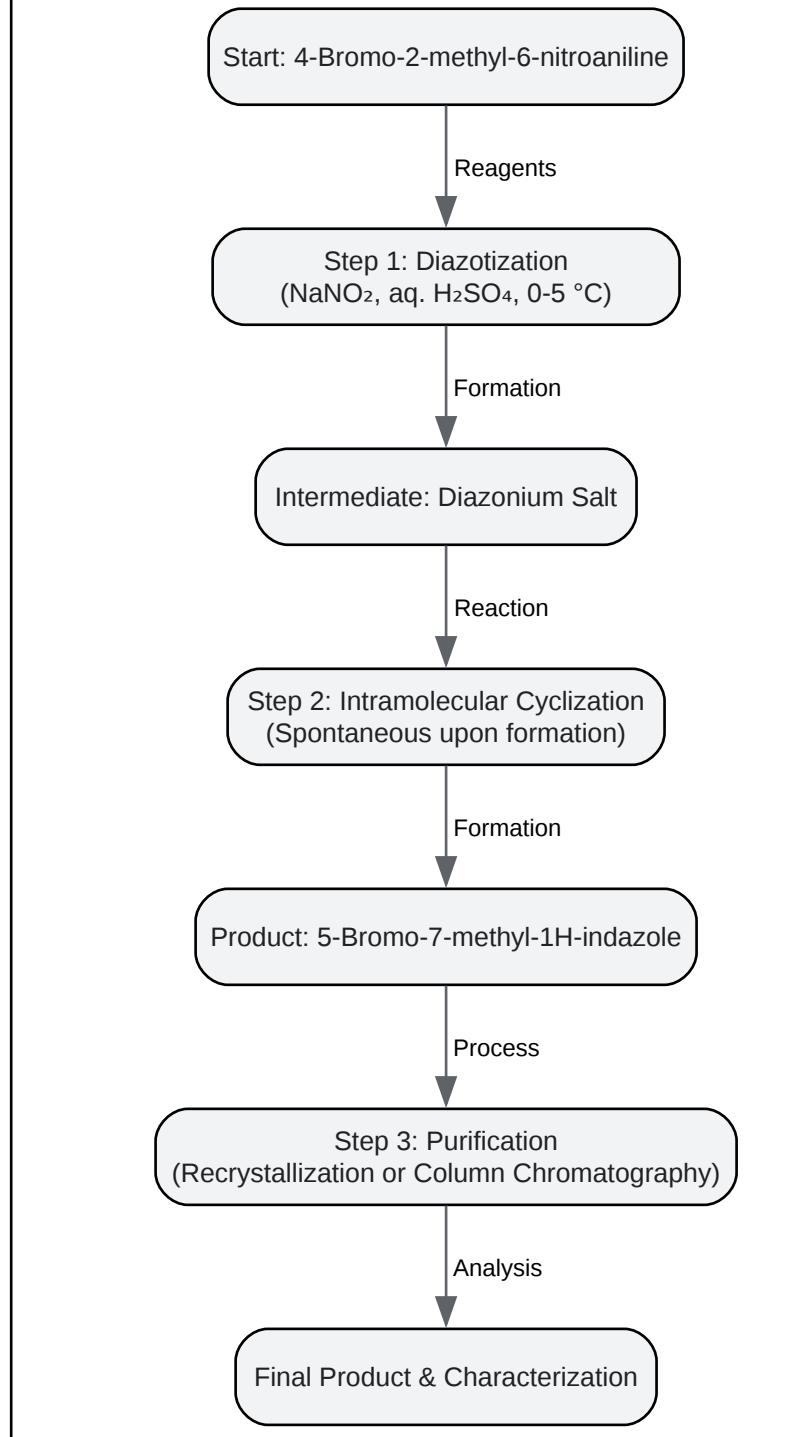
This guide will focus on a logical and field-proven synthetic approach, starting from commercially available precursors and proceeding through well-established, high-yielding chemical transformations.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to synthesizing substituted indazoles often involves the construction of the pyrazole ring onto a pre-functionalized benzene ring. Our proposed synthesis begins with a commercially available substituted aniline and proceeds through a sequence of diazotization and cyclization, a classic and reliable method for indazole formation.

The chosen starting material is 4-bromo-2-methyl-6-nitroaniline. This precursor contains all the necessary atoms in the correct relative positions, simplifying the synthetic challenge to a key cyclization step. The overall workflow is outlined below.

Synthesis Workflow for 5-Bromo-7-Methyl-1H-Indazole

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Caption: Synthetic workflow from a substituted aniline precursor.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step protocol for the synthesis. Causality for each step is explained to ensure reproducibility and understanding.

Safety Preamble: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Diazonium salts are potentially explosive, especially when isolated in a dry state. Never isolate the diazonium salt intermediate. The protocol is designed for an *in situ* reaction where the intermediate is consumed as it is formed.

Protocol: Synthesis of 5-Bromo-7-Methyl-1H-Indazole

Objective: To synthesize **5-bromo-7-methyl-1H-indazole** from 4-bromo-2-methyl-6-nitroaniline.

Materials:

- 4-Bromo-2-methyl-6-nitroaniline (1.0 eq)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2) (1.1 eq)
- Deionized Water
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ice

Procedure:

- Preparation of the Amine Solution:

- In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (approx. 4 mL for every 1 g of starting material).
- Cool the acid to 0-5 °C in an ice-water bath.
- Slowly add 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry until all the solid has dissolved, which may take 15-20 minutes. The aniline is protonated by the strong acid to form a soluble salt, preparing it for diazotization.

- **Diazotization (Formation of the Diazonium Salt):**
 - In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
 - While maintaining the temperature of the aniline solution between 0 °C and 5 °C, add the sodium nitrite solution dropwise via a dropping funnel over 30-45 minutes.
 - Causality: The reaction of the protonated amine with nitrous acid (formed *in situ* from NaNO₂ and H₂SO₄) generates the aryl diazonium salt. This is a classic transformation for converting aromatic amines into excellent leaving groups (N₂).^[5]^[6] Keeping the temperature low is critical to prevent the premature decomposition of the unstable diazonium salt.^[7]
- **Intramolecular Cyclization:**
 - After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
 - Slowly allow the reaction mixture to warm to room temperature. You may observe gas evolution (N₂).
 - Gently heat the mixture to 50-60 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Causality: This step is a type of intramolecular electrophilic aromatic substitution. The diazonium group is a potent electrophile, and it is attacked by the electron-rich aromatic ring, leading to cyclization and the formation of the indazole core with the expulsion of a proton. The nitro group, while deactivating, directs the cyclization to the correct position. The subsequent (or concurrent) tautomerization of the nitro group and elimination leads to the final aromatic indazole system.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice in a large beaker. This quenches the reaction and precipitates the crude product.
 - Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as this will cause significant CO₂ evolution.
 - Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). The washes remove residual acid, base, and inorganic salts.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification:
 - The crude product, typically an orange or brown solid, can be purified by either recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
 - Purification should yield **5-bromo-7-methyl-1H-indazole** as an orange-red solid.[\[1\]](#)

Characterization and Data Analysis

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected results are summarized below.

Table 1: Physicochemical and Spectroscopic Data

Parameter	Expected Value/Observation
CAS Number	156454-43-2[8]
Molecular Formula	C ₈ H ₇ BrN ₂ [8]
Molecular Weight	211.06 g/mol [8]
Appearance	Orange-red solid[1]
Purity (HPLC)	≥96-98%[1][9]
¹ H NMR	See Table 2 for predicted chemical shifts.
¹³ C NMR	See Table 3 for predicted chemical shifts.
Mass Spec (ESI-MS)	Expected [M+H] ⁺ at m/z 210.9, 212.9 (approx. 1:1 ratio)

Rationale for Mass Spectrometry Data: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. Therefore, the mass spectrum will exhibit a characteristic doublet for any fragment containing a bromine atom, with the peaks separated by 2 Da and having roughly equal intensity. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.3	Broad Singlet	1H	NH	The indazole N-H proton is acidic and often appears as a broad signal at a very downfield chemical shift.
~8.15	Singlet	1H	C3-H	The proton at the C3 position of the indazole ring typically appears as a singlet in this region.
~7.70	Singlet (or narrow d)	1H	C4-H	Aromatic proton adjacent to the bromine atom.
~7.30	Singlet (or narrow d)	1H	C6-H	Aromatic proton between the bromine and methyl-bearing carbon.
~2.50	Singlet	3H	C7-CH ₃	The methyl group protons will appear as a sharp singlet. This value aligns with typical methyl groups on an aromatic ring.

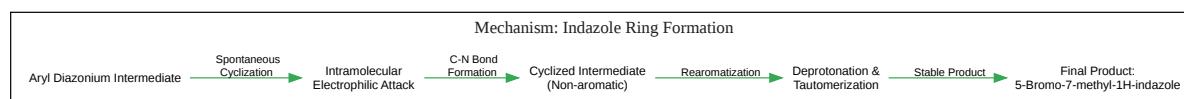
Note: NMR chemical shifts are predictions based on analogous structures and may vary slightly based on solvent and experimental conditions.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 3: Predicted ^{13}C NMR Spectral Data (100 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Assignment
~140.5	C7a
~134.0	C3
~129.0	C6
~125.5	C4
~122.0	C7
~115.0	C5 (C-Br)
~112.0	C3a
~16.5	CH_3

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The key transformation in this synthesis is the formation of the indazole ring from the diazonium salt intermediate.



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Caption: Key mechanistic steps of the indazole ring-closing reaction.

The reaction is an example of an intramolecular Sandmeyer-type reaction or, more broadly, a Pschorr-type cyclization.[\[5\]](#)[\[13\]](#)

- **Diazonium Formation:** The starting aniline is converted to a highly electrophilic diazonium salt.
- **Electrophilic Attack:** The diazonium nitrogen acts as a powerful electrophile. The adjacent benzene ring, acting as a nucleophile, attacks the terminal nitrogen atom. This intramolecular attack is favored due to the proximity of the reacting groups.
- **Cyclization and Rearomatization:** The attack forms a new five-membered ring fused to the benzene ring. This intermediate is not aromatic. To regain the stability of an aromatic system, the molecule expels a proton (H^+) from the carbon where the attack occurred, leading to the formation of the stable, aromatic indazole ring system.

Conclusion

This guide has presented a comprehensive and scientifically grounded methodology for the synthesis and characterization of **5-bromo-7-methyl-1H-indazole**. By employing a well-established synthetic route based on the cyclization of a diazonium salt, researchers can reliably produce this valuable intermediate. The strategic placement of the bromine and methyl groups makes this compound a cornerstone for building diverse libraries of molecules for drug discovery, particularly in the pursuit of new cancer therapies. The detailed protocols and characterization data provided herein serve as a trusted resource for chemists in both academic and industrial settings.

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